N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid or triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidine derivatives often involve large-scale cyclization reactions under controlled conditions. These methods ensure high yield and purity of the final product, making them suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Scientific Research Applications
N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine .
Uniqueness
N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thienopyrimidine derivatives .
Properties
CAS No. |
917906-91-3 |
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Molecular Formula |
C17H19N3OS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[2-(3-methylbutan-2-yloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N3OS/c1-11(2)12(3)21-15-7-5-4-6-14(15)20-16-13-8-9-22-17(13)19-10-18-16/h4-12H,1-3H3,(H,18,19,20) |
InChI Key |
JDFJFEASCAXXFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC1=CC=CC=C1NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
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